molecular formula C7H3BrClN B1524124 2-Bromo-3-chlorobenzonitrile CAS No. 1031929-33-5

2-Bromo-3-chlorobenzonitrile

Cat. No.: B1524124
CAS No.: 1031929-33-5
M. Wt: 216.46 g/mol
InChI Key: DVMBZTNBWVDWBX-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H3BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 3 positions, respectively. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chlorobenzonitrile typically involves the bromination and chlorination of benzonitrile derivatives. One common method is the bromination of 3-chlorobenzonitrile using bromine in the presence of a catalyst or under specific reaction conditions . Another approach involves the chlorination of 2-bromobenzonitrile using chlorine gas or a chlorinating agent .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzonitrile
  • 3-Bromo-2-chlorobenzonitrile
  • 4-Bromo-2-chlorobenzonitrile

Comparison: 2-Bromo-3-chlorobenzonitrile is unique due to the specific positions of the bromine and chlorine substituents on the benzene ring, which influence its reactivity and applications. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific synthetic and research purposes .

Properties

IUPAC Name

2-bromo-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMBZTNBWVDWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679248
Record name 2-Bromo-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031929-33-5
Record name 2-Bromo-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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